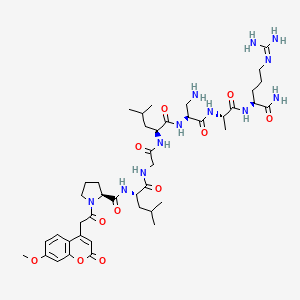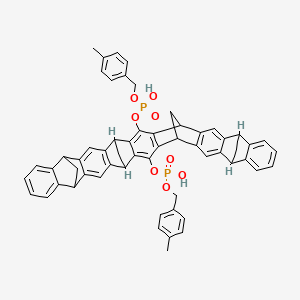
Trichodesmine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichodesmine-d4 is a labeled analogue of Trichodesmine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are secondary metabolites produced by plants, often as a defense mechanism against herbivores. This compound is used primarily in scientific research due to its neurotoxic properties and its presence in certain plant species such as Crotalaria argyptiaca .
准备方法
The synthesis of Trichodesmine-d4 involves the incorporation of deuterium atoms into the Trichodesmine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and the use of deuterated solvents and catalysts .
化学反应分析
Trichodesmine-d4, like other pyrrolizidine alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert N-oxides back to the parent alkaloid.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc dust for reduction. The major products formed from these reactions are typically N-oxides and reduced forms of the alkaloid .
科学研究应用
Trichodesmine-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pyrrolizidine alkaloids in various samples.
Biology: Studied for its effects on biological systems, particularly its neurotoxic and hepatotoxic properties.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of analytical methods for food safety and environmental monitoring .
作用机制
The mechanism of action of Trichodesmine-d4 involves its interaction with cellular components, leading to neurotoxic and hepatotoxic effects. It is believed to exert its effects by forming reactive metabolites that can bind to cellular macromolecules, causing cellular damage and apoptosis. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of the alkaloid .
相似化合物的比较
Trichodesmine-d4 is unique among pyrrolizidine alkaloids due to its deuterium labeling, which makes it particularly useful in analytical chemistry. Similar compounds include:
Senecionine: Another pyrrolizidine alkaloid with similar toxicological properties.
Lycopsamine: Known for its presence in various plant species and its hepatotoxic effects.
Heliotrine: A pyrrolizidine alkaloid with neurotoxic properties.
These compounds share similar chemical structures and toxicological profiles but differ in their specific biological effects and applications .
属性
分子式 |
C18H27NO6 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1/i7D2,9D2 |
InChI 键 |
SOODLZHDDSGRKL-WSKZUIKRSA-N |
手性 SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C(C)C)[2H] |
规范 SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


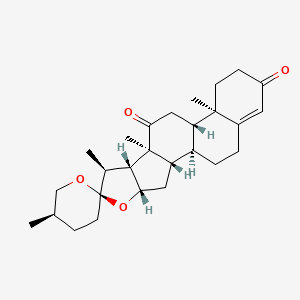
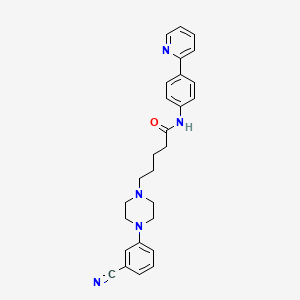

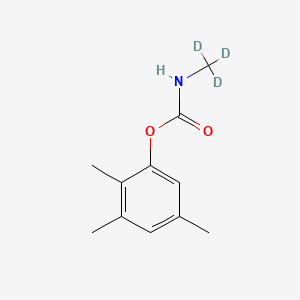


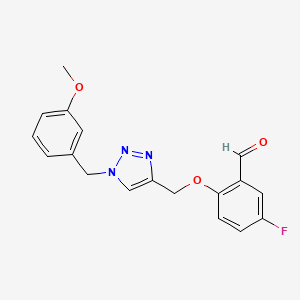
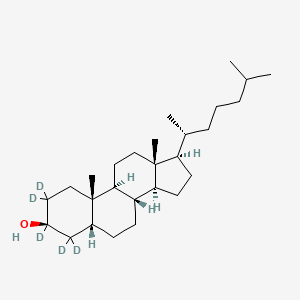
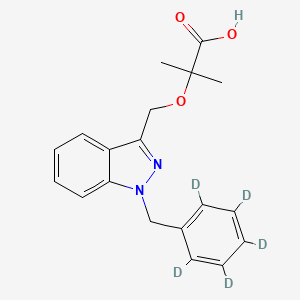
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
